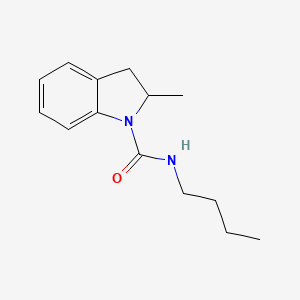

N-butyl-2-methyl-1-indolinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-butyl-2-methyl-1-indolinecarboxamide falls within the category of indoline derivatives, which are of significant interest due to their wide range of applications in organic synthesis and medicinal chemistry. These compounds, including this compound, are studied for their potential in creating complex molecular architectures and their roles in pharmaceuticals.

Synthesis Analysis

The synthesis of complex indoline derivatives often involves multicomponent reactions or C-H functionalization strategies. For instance, methods developed for the synthesis of azetidines, pyrrolidines, and indolines via palladium-catalyzed intramolecular amination highlight the efficiency of using unactivated C-H bonds, especially the C(sp3)-H bond of methyl groups, as functional groups in organic synthesis (He et al., 2012).

Molecular Structure Analysis

The molecular structure of indoline derivatives like N-methyl-1H-indole-2-carboxamide has been elucidated through techniques like single crystal X-ray diffraction. These structures are often planar, with hydrogen bonding playing a crucial role in their crystal packing (Manríquez et al., 2009).

Chemical Reactions and Properties

Indoline derivatives undergo various chemical reactions, including [4 + 3]-annulation and unexpected migration of carboxylate/amide groups, demonstrating their versatility in organic synthesis (Karuppu Selvaraj et al., 2019). Additionally, the copper-catalyzed intramolecular C-H oxidation/acylation leading to indoline-2,3-diones showcases the diverse reactivity of these compounds (Tang et al., 2010).

Physical Properties Analysis

Quantum-chemical calculations offer insights into the formation energies, enthalpies, and entropies of indoline derivatives, predicting their structures and properties in biological environments (Volod’kin et al., 2013). This analysis is critical for understanding the physical behaviors of these compounds.

Chemical Properties Analysis

The chemical properties of indoline derivatives, including this compound, are often characterized by their reactivity in organic synthesis. Techniques such as equimolar reactions involving free carboxylic acids and amines highlight the rapid formation of carboxamides, a key feature of these compounds (Bald et al., 1975).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-butyl-2-methyl-2,3-dihydroindole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-3-4-9-15-14(17)16-11(2)10-12-7-5-6-8-13(12)16/h5-8,11H,3-4,9-10H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTZGTMWHFCETE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)N1C(CC2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(2,2-dimethylpropyl)(ethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5436128.png)

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-5-methoxy-2-furamide](/img/structure/B5436130.png)

![4-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5436137.png)

![5-[(4-acetylphenoxy)methyl]-N-(3-pyrrolidinylmethyl)-3-isoxazolecarboxamide hydrochloride](/img/structure/B5436144.png)

![N-(2-methoxybenzyl)-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5436150.png)

![3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5436155.png)

![2-{1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5436163.png)

![2-(4-fluorophenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5436169.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(1R*,2S*)-2-phenylcyclopropyl]benzamide](/img/structure/B5436176.png)

![N,N,N',N'-tetramethyl-7-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5436203.png)

![N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethoxy]phenyl}-N-methylmethanesulfonamide](/img/structure/B5436223.png)

![N-[4-({[3-(4-morpholinyl)propyl]amino}sulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5436230.png)